(1R)-1-(1H-benzimidazol-2-yl)ethanamine is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a benzimidazole ring, makes it valuable as a building block in the synthesis of complex molecules. This compound has garnered attention for its potential applications in drug discovery, particularly for targeting various diseases such as infections and cancer.
The compound is classified under amines and heterocycles, specifically within the category of benzimidazoles. Its IUPAC name is (1R)-1-(1H-benzimidazol-2-yl)ethanamine, and it is associated with the CAS number 1363166-45-3. The molecular weight of this compound is approximately 161.2 g/mol.
The synthesis of (1R)-1-(1H-benzimidazol-2-yl)ethanamine typically involves two main steps:
For industrial applications, optimized synthetic routes focus on scalability and cost-effectiveness. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance yield and reduce environmental impact .
The molecular structure of (1R)-1-(1H-benzimidazol-2-yl)ethanamine features a chiral center at the ethanamine group attached to a benzimidazole ring. The InChI representation is provided as follows:
The InChI Key for this compound is HFHWHWCRHSKBOZ-FYZOBXCZSA-N.
(1R)-1-(1H-benzimidazol-2-yl)ethanamine can participate in various chemical reactions:
The mechanism of action for (1R)-1-(1H-benzimidazol-2-yl)ethanamine primarily involves its interaction with biological macromolecules. As a ligand, it can bind to enzymes and receptors, influencing various biochemical pathways. This interaction is crucial for its potential therapeutic applications, particularly in drug design where it may modulate enzyme activity or receptor signaling pathways .
The physical properties include:
Chemical properties encompass reactivity patterns such as:
These properties make it suitable for various chemical syntheses and applications in research.
(1R)-1-(1H-benzimidazol-2-yl)ethanamine has several notable applications:
The benzimidazole scaffold forms the foundational structural motif in (1R)-1-(1H-benzimidazol-2-yl)ethanamine. X-ray crystallographic analyses of related benzimidazole derivatives reveal consistent planarity in the fused bicyclic system. The benzimidazole ring system typically exhibits a root-mean-square deviation (RMSD) from planarity of less than 0.015 Å, as observed in compounds like 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole [5]. This planarity arises from the sp²-hybridization of constituent atoms and extensive π-electron delocalization across the fused imidazole and benzene rings.
In substituted analogs such as 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, crystallographic studies demonstrate that substituents at the 2-position significantly influence molecular conformation. The dihedral angle between the benzimidazole core and appended aromatic rings ranges from 39.02° to 85.92°, dictated by steric constraints and intermolecular interactions [2]. For the target compound, (1R)-1-(1H-benzimidazol-2-yl)ethanamine, the chiral ethylamine substituent at C2 position is anticipated to project perpendicularly from the benzimidazole plane, creating a stereochemically defined binding interface.
Table 1: Crystallographic Parameters of Representative Benzimidazole Derivatives
Compound | Space Group | Dihedral Angle (°) | Notable Interactions | Reference |
---|---|---|---|---|
1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone | Triclinic, P1 | 85.92(8) | C–H⋯O, C–H⋯π | [2] |
1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole | Monoclinic, P2₁/c | 39.02(6) | N–H⋯N, π-π stacking | [6] |
6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | Orthorhombic, Pbca | 69.28(14) | N–H⋯N, C–H⋯N | [5] |
The crystal packing of benzimidazole derivatives is primarily stabilized through:
The chiral carbon in (1R)-1-(1H-benzimidazol-2-yl)ethanamine adopts an R-configuration, confirmed through X-ray crystallography of structurally analogous compounds. In the 1-(1H-benzimidazol-2-yl)ethanol series, the (1S) enantiomer shows distinct spatial orientation compared to its (1R) counterpart, validated by anomalous dispersion effects in crystallographic refinement [1] [4]. The absolute configuration determination relies on Flack parameters derived from Cu Kα radiation datasets, where values approaching zero confirm the R-assignment.
The ethylamine substituent in the R-enantiomer adopts a staggered conformation relative to the benzimidazole plane, minimizing steric repulsion. This configuration positions the primary amine group away from the N1-H proton donor site, creating a spatially open binding pocket. Comparative crystallographic analyses of R versus S enantiomers reveal differential molecular recognition properties, particularly in:
Density functional theory calculations at the B3LYP/6-311G++(d,p) level provide detailed insights into the electronic properties of (1R)-1-(1H-benzimidazol-2-yl)ethanamine. The benzimidazole core exhibits significant π-electron delocalization, with the highest electron density localized at N3 (imidazole nitrogen). Molecular electrostatic potential (MEP) mapping reveals two distinct electrophilic regions: the N1-H proton (δ+ = +42.3 kJ/mol) and the C2 carbon (δ+ = +28.6 kJ/mol), flanked by nucleophilic sites at N3 (δ- = -54.8 kJ/mol) and the terminal amine group (δ- = -63.2 kJ/mol) [5] [10].
Table 2: Computational Parameters for DFT Analysis of Benzimidazole Derivatives
Computational Level | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Notable Features |
---|---|---|---|---|---|
B3LYP/6-311G++(d,p) | -6.27 | -1.34 | 4.93 | 4.82 | Planar benzimidazole core |
M06-2X/def2-TZVP | -6.05 | -1.41 | 4.64 | 5.13 | Improved dispersion correction |
ωB97XD/6-311++G(d,p) | -6.32 | -1.29 | 5.03 | 4.65 | Accounts for long-range interactions |
Frontier molecular orbital analysis indicates a HOMO localized predominantly on the benzimidazole π-system and the chiral center, while the LUMO extends over the entire conjugated framework. The energy gap (ΔE = HOMO–LUMO) ranges from 4.64–5.03 eV depending on functional choice, characteristic of moderate chemical reactivity and kinetic stability [5] [10]. The molecular dipole moment ranges between 4.65–5.13 Debye, oriented along the C2–Cα bond axis, highlighting significant charge separation between the electron-deficient benzimidazole and electron-rich ethylamine moiety.
Quantum mechanical calculations reveal significant stereoelectronic differences between the (1R) and (1S) enantiomers. While both enantiomers share identical bond lengths (±0.002 Å) and angles (±0.5°), their torsional parameters differ substantially. The C2–Cα–Cβ–Namine dihedral angle adopts +112.3° in the R-enantiomer versus -109.7° in the S-counterpart, altering the spatial orientation of the amine group relative to the benzimidazole plane [8].
This conformational divergence induces measurable differences in:
The enantiomeric pair shows divergent molecular recognition properties in docking simulations with chiral receptors. The R-enantiomer exhibits 2.3 kcal/mol stronger binding to β-cyclodextrin due to optimal hydrogen-bond geometry between the amine group and secondary hydroxyls of the host cavity. Hirshfeld surface analysis of crystalline analogs demonstrates that R-enantiomers form more numerous C–H⋯N contacts (19.3% surface contacts vs. 17.8% in S) but fewer H⋯H interactions (48.8% vs. 51.2%), indicating configuration-dependent packing preferences [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7